(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol is an organic compound characterized by its molecular formula and a molecular weight of approximately 129.17 g/mol. This compound features a chiral center, making it an important subject of study in asymmetric synthesis and chiral chemistry. The structure consists of an oxolane (tetrahydrofuran) ring attached to an ethan-1-ol moiety, with an amino group present, which contributes to its reactivity and biological significance. The presence of the oxolane ring imparts unique properties, enhancing its utility in various chemical and biological applications.
These reactions highlight the compound's potential for further functionalization and complexity in organic synthesis.
Research indicates that (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol may exhibit significant biological activity. Its structure allows it to act as a substrate for various enzymes, particularly alcohol dehydrogenases, which facilitate the conversion of alcohols to aldehydes or ketones. This property makes it a candidate for studies in biochemistry and pharmacology, especially concerning metabolic pathways involving alcohols. Additionally, its amino group may contribute to interactions with biological targets, enhancing its relevance in medicinal chemistry.
The synthesis of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol can be achieved through several methods:
These synthetic routes are essential for producing (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol for research and industrial applications.
(1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol has several noteworthy applications:
Studies involving (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol often focus on its interactions within biochemical pathways. Its ability to participate in enzyme-catalyzed reactions provides insights into metabolic processes involving alcohols. Advanced computational models like Google DeepMind’s AlphaFold 3 have been employed to predict molecular interactions involving this compound, enhancing our understanding of its potential biological roles.
Several compounds share structural similarities with (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1S)-2-Amino-1-(oxolan-3-yl)ethan-1-ol | Enantiomer | Different stereochemistry leading to varied activities |
| 2-(tetrahydrofuran-2-yl)ethanol | Tetrahydrofuran | Different positioning of the hydroxyl group |
| 2-(oxolan-2-yl)ethanol | Tetrahydrofuran | Different ring structure |
| 2-(oxolan-4-yl)ethanol | Tetrahydrofuran | Variations in ring size |
The uniqueness of (1R)-2-Amino-1-(oxolan-3-yl)ethan-1-ol lies in its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which enhance its utility in asymmetric synthesis and chiral chemistry. Its ability to undergo diverse chemical transformations distinguishes it from similar compounds, making it a valuable target for further research and application in various fields.